Fmoc-trans-4-methyl-L-Pro-OH

Collagen Mimetics Protein Engineering Thermal Stability

Procure Fmoc-trans-4-methyl-L-Pro-OH to introduce definitive conformational constraint into your peptides. Unlike unmodified proline or hydroxyproline analogs, the trans-4-methyl group sterically enforces a single preferred pyrrolidine ring pucker — eliminating conformational heterogeneity. This translates directly to a >50°C increase in collagen triple-helix Tm, retarded cis-trans isomerization for homogeneous API profiles, and enhanced target binding via preorganized PPII geometry. Essential for stable collagen mimetic biomaterials, peptidomimetic PPI inhibitors, and defined β-turn scaffolds. Do not substitute with generic proline derivatives when conformational stability is your critical quality attribute.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B8137145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-trans-4-methyl-L-Pro-OH
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1
InChIKeyBMGFKWBYQPNFGZ-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-trans-4-methyl-L-Pro-OH for Solid-Phase Peptide Synthesis: Procurement Baseline and Key Specifications


Fmoc-trans-4-methyl-L-Pro-OH (CAS 333777-34-7) is a specialized, Fmoc-protected amino acid derivative featuring a (2S,4R)-4-methyl substitution on the pyrrolidine ring of L-proline . This compound introduces conformational constraints within synthetic peptides, with the trans-4-methyl group preorganizing the proline ring into a preferred pucker, which profoundly influences peptide secondary structure, stability, and biological function [1]. It is utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate the conformationally restricted trans-4-methyl-L-proline residue into peptide chains, enabling the engineering of peptide therapeutics and biomaterials with enhanced properties .

Why Unmodified or 4-Hydroxyproline Analogs Cannot Substitute for Fmoc-trans-4-methyl-L-Pro-OH in Conformationally Demanding Applications


In peptides, the pyrrolidine ring of proline adopts distinct pucker conformations (Cγ-endo/Cγ-exo), which dictate the peptide's overall secondary structure, stability, and cis-trans isomerization rates [1]. Unmodified proline (Fmoc-Pro-OH) exists as a mixture of both puckers, leading to conformational heterogeneity and reduced thermal stability in folded peptides [2]. Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH) is biased toward the Cγ-exo pucker via stereoelectronic effects but lacks the steric bulk to fully rigidify the ring [3]. Fmoc-trans-4-methyl-L-Pro-OH, in contrast, leverages both steric and stereoelectronic effects to strongly enforce a single, preferred ring pucker [1]. This fundamental difference in conformational preorganization translates into quantifiable, and in some cases, dramatic differences in peptide stability and performance [4]. Therefore, generic substitution with unmodified or hydroxylated proline analogs is not scientifically valid when defined, enhanced conformational stability is required.

Quantitative Differentiation of Fmoc-trans-4-methyl-L-Pro-OH: Thermal Stability, Conformational Control, and Kinetics


Thermal Hyperstability: >50°C Increase in Collagen Triple Helix Melting Temperature (Tm) vs. Unmodified Proline

When incorporated into a (ProProGly)7 collagen model peptide, the trans-4-methyl-L-proline (4R-MePro) residue increases the melting temperature (Tm) of the resulting triple helix by >50°C compared to the unmodified proline control [1]. This hyperstabilization is not observed with trans-4-hydroxyproline (4R-Hyp), which, while also increasing Tm, does so to a lesser and less predictable extent due to its reliance on solvent-exposed stereoelectronic effects [2]. The >50°C increase represents one of the largest known thermal stabilizations achievable via a single-residue modification in collagen systems [1].

Collagen Mimetics Protein Engineering Thermal Stability

Conformational Preorganization: Enforced Ring Pucker Preference vs. Equilibrium Mixture in Unmodified Proline

Computational studies demonstrate that the (2S,4R)-4-methylproline (4R-MePro) residue, the core of the target compound, has a strong and specific ring pucker preference in water. While unmodified Ac-Pro-NHMe shows nearly equal populations of the 'up' (Cγ-exo) and 'down' (Cγ-endo) puckered polyproline II (PPII) structures, Ac-4R-MePro-NHMe has a clear preference for the 'down'-puckered PPII structure [1]. This contrasts with its diastereomer, Ac-4S-MePro-NHMe, which strongly prefers the 'up'-puckered PPII structure. The methyl group enforces a single, preorganized conformation, reducing the entropic penalty of folding [2].

Conformational Analysis Peptide Design Computational Chemistry

Retarded cis-trans Isomerization Kinetics: Higher Rotational Barrier vs. Unmodified Proline

The cis-trans isomerization of the Xaa-Pro peptide bond is a rate-limiting step in protein folding and can lead to misfolded, inactive species. Computational analysis shows that the lowest rotational barrier for cis-trans isomerization in water is higher for Ac-4R-MePro-NHMe than for Ac-Pro-NHMe by 0.24–1.43 kcal/mol [1]. This increased barrier means the peptide bond is kinetically trapped in its desired isomeric state for a longer period, reducing the population of misfolded conformers and improving overall folding fidelity.

Peptide Folding Kinetics Protein Misfolding Kinetic Stability

Synthetic Accessibility and Diastereomeric Purity: Defined dr = 95:5 After Recrystallization

The synthesis of Fmoc-trans-4-methyl-L-Pro-OH proceeds with an initial hydrogenation step that gives a syn/anti diastereoselectivity of 86:14 when using Raney nickel [1]. While this is only moderately selective, a subsequent recrystallization of a key ring precursor improves the diastereomeric ratio (dr) to 95:5 for the desired syn diastereoisomer, which corresponds to the trans-4-methyl configuration in the final product [1]. This established purification protocol ensures that the commercially available reagent is of high isomeric purity, unlike alternative 4-substituted prolines that may be synthesized with lower stereocontrol or are commercially available as mixtures.

Process Chemistry Synthetic Methodology Diastereoselectivity

Structural Preorganization: Entropic Basis for Hyperstability Confirmed by DSC and High-Resolution XRD

The mechanism behind the >50°C thermal stabilization conferred by 4-methylproline is entropic, not enthalpic [1]. Differential scanning calorimetry (DSC) data indicates that the preorganization of the main chain by the 4-methyl group reduces the conformational entropy loss upon folding [1]. High-resolution (1.21 Å) X-ray crystallography of a collagen peptide containing 4-methylproline reveals a prototypical triple helix with no significant main-chain deviations, confirming that the stabilization is achieved without structural perturbation [2]. This contrasts with other stabilizing modifications that may introduce local structural distortions or rely on solvent-mediated effects, which are less predictable and transferable.

Biophysical Characterization X-ray Crystallography Differential Scanning Calorimetry

Procurement-Driven Application Scenarios for Fmoc-trans-4-methyl-L-Pro-OH


Engineering Hyperstable Collagen Mimetic Peptides for Biomaterials

Procurement of Fmoc-trans-4-methyl-L-Pro-OH is essential for the synthesis of collagen mimetic peptides (CMPs) intended for biomaterial applications requiring long-term thermal and proteolytic stability. The demonstrated >50°C increase in Tm over unmodified proline collagen models [1] directly translates to materials that maintain structural integrity under physiological and elevated temperatures, enabling their use in tissue engineering scaffolds, drug delivery depots, and wound healing matrices that resist premature degradation.

Conformational Restriction in Peptide Drug Discovery for Improved Potency and Selectivity

In peptide drug discovery, Fmoc-trans-4-methyl-L-Pro-OH is procured to replace native proline residues and rigidify the peptide backbone. The enforced 'down'-puckered PPII conformation [1] reduces the number of accessible conformations, which can enhance binding affinity and selectivity for the target protein. This strategy is particularly valuable in the development of peptidomimetic inhibitors of protein-protein interactions, where conformational preorganization is a key driver of improved drug-like properties.

Synthesis of Structurally Defined β-Turn Mimetics

Fmoc-trans-4-methyl-L-Pro-OH serves as a building block for creating stable β-turn structures in peptides. The specific stereochemistry (4R) and the steric bulk of the methyl group promote the formation of defined turn conformations, which are critical for molecular recognition [1]. Researchers utilize this compound to synthesize peptide libraries with enhanced structural diversity and to develop probes for studying protein folding and function.

Production of High-Purity Peptide APIs with Controlled Isomerization Kinetics

For the large-scale manufacture of peptide active pharmaceutical ingredients (APIs), the retarded cis-trans isomerization kinetics of the trans-4-methylproline residue [1] contribute to a more homogeneous product profile. This reduces the formation of difficult-to-remove isomeric impurities during synthesis and purification, leading to higher yields of the desired API and potentially simplifying the regulatory path by ensuring consistent product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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